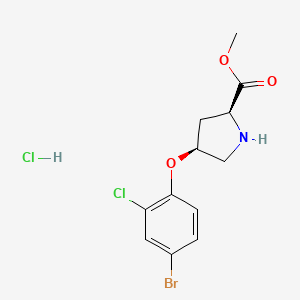

![molecular formula C14H17NO4 B1456264 (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid CAS No. 1380486-21-4](/img/structure/B1456264.png)

(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid

Übersicht

Beschreibung

“(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1380486-21-4 and a molecular weight of 263.29 . It is widely used in scientific research due to its versatile properties, making it valuable for studying drug synthesis, enzyme inhibition, and bioactive molecule development.

Molecular Structure Analysis

The InChI code for this compound is1S/C14H17NO4/c16-13(17)11-6-7-12(8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t11-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticonvulsant Activity

- Cyclopentane-1-carboxylic acid derivatives, synthesized through alkaline hydrolysis and subsequent reactions, have been explored for their anticonvulsant properties (Arustamyan et al., 2019).

Catalysis and Carboxylation

- Cyclopentane derivatives, including the carboxylic acids, undergo catalytic carboxylation processes, highlighting their potential applications in chemical synthesis and industrial processes (Reis et al., 2005).

Drug Design and Isostere Applications

- Cyclopentane-1,3-diones, exhibiting similar pKa values to carboxylic acids, have been used as isosteres for carboxylic acid functional groups in the design of potent thromboxane A2 receptor antagonists (Ballatore et al., 2011).

Biological Evaluation and Imaging Agents

- Non-natural cyclic amino acids based on cyclopentane-1-carboxylic acid have been evaluated as substrates for amino acid transport and as potential imaging agents in tumor visualization and neuroimaging, showing significant tumor to normal brain tissue ratios (Pickel et al., 2020).

Chemical Synthesis and Stereochemistry

Stereochemistry and Synthesis

- The stereochemistry of cyclopentane-1-carboxylic acid derivatives plays a crucial role in their synthesis and potential applications, including the synthesis of enantiopure diastereomeric amino acids, emphasizing the significance of stereochemical configurations in chemical reactions and product formation (Caputo et al., 2006).

Structural Analysis and Hydrogen Bonding

- The structural elucidation of compounds such as (1S,3R)-3-carbamoyl cyclopentane-1-carboxylic acid highlights the importance of intermolecular hydrogen bonding in determining the molecular structure and properties of these compounds (Huang et al., 2003).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H332 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 . These codes provide guidance on how to handle the compound safely.

Wirkmechanismus

Target of Action

The compound contains a benzyloxycarbonyl group , which is often used as a protecting group in organic synthesis . This suggests that the compound might interact with enzymes or receptors that recognize or are affected by this group.

Mode of Action

The benzyloxycarbonyl group is often used to protect amines during chemical reactions . It’s possible that this compound could undergo a reaction to remove the protecting group, revealing an active amine that could interact with its target.

Eigenschaften

IUPAC Name |

(1S,3R)-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)11-6-7-12(8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHMZYGMZLWARX-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456182.png)

![3-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456183.png)

![4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1456191.png)

![Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456193.png)

![Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456195.png)

![3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456196.png)

![3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1456197.png)

![(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1456200.png)

![4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456202.png)

![Methyl (2S,4S)-4-[4-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456204.png)